Benzene, [(nitromethyl)thio]-
Overview
Description
Benzene, [(nitromethyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioether derivative of benzene, which has a nitromethyl group attached to it.
Scientific Research Applications
Synthesis and Characterization in Chemistry
Benzene, [(nitromethyl)thio]-, and its derivatives play a significant role in the synthesis and characterization of various chemical compounds. For example, they are involved in the formation of binuclear Zn(II) complexes with symmetrical potentially pentadentate Schiff base ligands, which have been characterized using techniques like FT-IR, NMR, and mass spectrometry, and whose structure was determined through X-ray crystallography (Dehghani-Firouzabadi & Alizadeh, 2016).
Heterocyclic Compound Synthesis
In the field of heterocyclic compound synthesis, benzene derivatives such as Benzo[b]thiophenes, which contain benzene and thiophene rings, are crucial. They are used in a broad range of applications in medicinal chemistry due to their diverse pharmacological properties. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules and have been used in the creation of organic photoelectric materials and organic semiconductors (Duc, 2020).
Asymmetric Synthesis
In asymmetric synthesis, compounds like Benzene, [(nitromethyl)thio]- are used to synthesize bifunctional catalysts. These catalysts are crucial for reactions such as the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. Such reactions are significant for developing new synthetic routes with high enantioselectivity and diastereoselectivity (Okino et al., 2005).
Catalysis and Reactor Dynamics
In catalysis and reactor dynamics, benzene derivatives, particularly those involving thiophene, are explored for their effects on catalyst poisoning and reactor behavior. For instance, studies on the poisoning kinetics of thiophene on Ni-kieselguhr catalysts using benzene hydrogenation as a model reaction have provided insights into the deactivation behavior of nonisothermal fixed bed reactors (Weng, Eigenberger, & Butt, 1975).
Development of Organic Electronics
Benzene, [(nitromethyl)thio]-, and its derivatives have also been used in the development of organic electronics. Their role in the electrochemical generation and reaction of o-Quinodimethanes, which can be trapped by dienophiles to yield cycloadducts, is a notable example. This methodology aids in synthesizing structures like aryltetralin lignan skeleton (Jinno et al., 1999).
properties
IUPAC Name |
nitromethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUOMBYPKDBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474015 | |
Record name | Benzene, [(nitromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, [(nitromethyl)thio]- | |
CAS RN |
60595-16-6 | |
Record name | Benzene, [(nitromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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